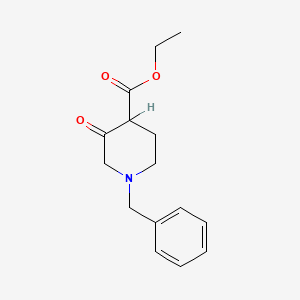

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFGIESQUYQLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960138 | |

| Record name | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39514-19-7, 52763-21-0 | |

| Record name | Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39514-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039514197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052763210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a pivotal heterocyclic compound, widely recognized as a versatile intermediate in the synthesis of a variety of complex nitrogen-containing molecules, including pharmaceutical agents. Its piperidine core, substituted with a benzyl group at the nitrogen and featuring a β-keto ester functionality, offers multiple reaction sites for chemical modification. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in synthetic chemistry.

Chemical and Physical Properties

This compound is typically a white to yellow or reddish-brown liquid or powder, depending on its purity.[1][2] The hydrochloride salt is a solid that decomposes upon melting at approximately 165 °C. The compound's key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 39514-19-7 | [4] |

| Molecular Formula | C₁₅H₁₉NO₃ | [4] |

| Molecular Weight | 261.32 g/mol | [3] |

| Appearance | White to yellow or reddish-brown liquid/powder | [1][2] |

| Boiling Point | 368.6 ± 42.0 °C (Predicted) | [4] |

| Density | 1.154 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.544 (Predicted) | [4] |

| Flash Point | 176.7 °C | [5] |

| InChIKey | ROSZJQBQGFBFSW-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)C1C(=O)CCN(CC2=CC=CC=C2)C1 | [3] |

Synthesis and Purification

The most common synthetic route to this compound is through the Dieckmann cyclization of a diester precursor. This intramolecular condensation reaction is a powerful method for forming five- and six-membered rings.[2][6]

General Synthesis Workflow

The synthesis typically involves a two-step process starting from N-benzylglycine ethyl ester. This is first reacted with a four-carbon building block, such as a 4-halobutyrate, to form the acyclic diester intermediate. This intermediate then undergoes an intramolecular Dieckmann condensation to yield the target piperidine ring system.

Detailed Experimental Protocol (Adapted from Hydrochloride Salt Synthesis)

This protocol is adapted from established procedures for the synthesis of the hydrochloride salt and can be modified to yield the free base.[2]

Materials:

-

N-benzylglycine ethyl ester

-

Ethyl 4-bromobutyrate

-

Sodium carbonate

-

Sodium ethoxide

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (for hydrochloride salt formation, if desired)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Step 1: Synthesis of Diethyl 2-(benzyl(2-(ethoxycarbonyl)ethyl)amino)acetate (Acyclic Diester Intermediate)

-

To a solution of N-benzylglycine ethyl ester (1 equivalent) in anhydrous tetrahydrofuran, add ethyl 4-bromobutyrate (1.0-1.2 equivalents) and sodium carbonate (1.5-2.0 equivalents).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude acyclic diester intermediate, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Dieckmann Cyclization to this compound

-

Prepare a solution of sodium ethoxide in anhydrous toluene by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol, followed by removal of excess ethanol and replacement with toluene.

-

To the sodium ethoxide suspension in toluene at reflux, add a solution of the acyclic diester intermediate (1 equivalent) in anhydrous toluene dropwise over 1-2 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Characterization

The structure of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

δ 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ 4.10-4.30 ppm (q, 2H): Methylene protons of the ethyl ester group.

-

δ 3.50-3.70 ppm (s, 2H): Methylene protons of the benzyl group.

-

δ 2.50-3.50 ppm (m): Protons on the piperidine ring.

-

δ 1.20-1.35 ppm (t, 3H): Methyl protons of the ethyl ester group.

-

-

¹³C NMR:

-

δ ~205 ppm: Carbonyl carbon of the ketone.

-

δ ~170 ppm: Carbonyl carbon of the ester.

-

δ ~138 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~129, 128, 127 ppm: Aromatic carbons of the benzyl group.

-

δ ~60-65 ppm: Methylene carbon of the ethyl ester and benzylic methylene carbon.

-

δ ~40-60 ppm: Carbons of the piperidine ring.

-

δ ~14 ppm: Methyl carbon of the ethyl ester.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

-

~1740 cm⁻¹: C=O stretching of the ester.

-

~1715 cm⁻¹: C=O stretching of the ketone.

-

~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic ring.

-

~1180 cm⁻¹: C-O stretching of the ester.

-

~740, 700 cm⁻¹: C-H out-of-plane bending of the monosubstituted benzene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 261. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 216), the ethyl ester group (-COOC₂H₅, m/z = 188), and the benzyl group (-CH₂Ph, m/z = 170). The tropylium ion at m/z = 91 is a characteristic fragment for benzyl-containing compounds.

Reactivity and Applications

The chemical structure of this compound provides several avenues for further chemical transformations, making it a valuable synthetic intermediate.

Logical Relationship of Reactive Sites

-

The β-Keto Ester Moiety: This functionality is particularly reactive. The α-proton at the C4 position is acidic and can be readily removed by a base to form an enolate, which can then be alkylated or acylated. The ester can be hydrolyzed and the resulting β-keto acid can be decarboxylated. The ketone at the C3 position can be reduced to a hydroxyl group, often with high stereoselectivity, which is a key step in the synthesis of certain biologically active molecules.[4] The β-keto ester can also participate in condensation reactions, such as the Knorr pyrrole synthesis.

-

The N-Benzyl Group: The benzyl group serves as a protecting group for the piperidine nitrogen. It can be removed under various conditions, most commonly by catalytic hydrogenolysis, to yield the secondary amine. This free amine can then be further functionalized.

Applications in Medicinal Chemistry

This compound is a precursor to a wide range of piperidine-based compounds with diverse pharmacological activities. Piperidine scaffolds are found in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. The ability to functionalize the piperidine ring at multiple positions makes this intermediate particularly valuable in the generation of compound libraries for drug discovery.

Conclusion

This compound is a fundamentally important building block in organic synthesis, particularly for the construction of complex piperidine derivatives. Its synthesis via the Dieckmann cyclization is a robust and well-established method. The multiple reactive sites within the molecule allow for a wide range of chemical modifications, providing access to a diverse array of chemical structures with potential applications in medicinal chemistry and materials science. This guide has provided a summary of its key properties and synthetic methodologies to aid researchers in its effective utilization.

References

- 1. This compound, CasNo.39514-19-7 Shanghai AngewChem Co., Ltd. China (Mainland) [angewchem.lookchem.com]

- 2. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 3. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 39514-19-7 [m.chemicalbook.com]

- 5. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a pivotal heterocyclic intermediate, widely employed in the synthesis of complex molecular architectures for medicinal chemistry. Its rigid piperidine core, combined with the reactive β-keto ester functionality, makes it an ideal starting material for generating a diverse range of pharmacologically active compounds. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, supported by detailed experimental protocols and visual workflows.

Chemical Properties and Spectroscopic Data

This compound is typically a liquid or low-melting solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 39514-19-7 | [2][3][4] |

| Molecular Formula | C₁₅H₁₉NO₃ | [2][3][4] |

| Molecular Weight | 261.32 g/mol | [2][3][5] |

| Boiling Point | 368.6 °C at 760 mmHg (estimated) | [4][6] |

| Density | 1.154 g/cm³ (estimated) | [4] |

| Appearance | White powder or liquid | [1] |

| Storage Temperature | -20°C, sealed, away from moisture | [1] |

While specific NMR and IR spectra are best obtained from commercial suppliers or through direct analysis,[7][8] representative spectroscopic data for similar heterocyclic structures are available in the literature.[5][9][10] The key structural features to be identified by ¹H NMR would include the ethyl ester protons (triplet and quartet), the benzyl group protons (singlet for the CH₂ and multiplets for the aromatic ring), and the protons of the piperidine ring. The ¹³C NMR would show characteristic peaks for the ester and ketone carbonyls, the aromatic carbons, and the aliphatic carbons of the piperidine ring. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the intramolecular Dieckmann condensation of a diester precursor.[11][12][13][14] This reaction is typically carried out in the presence of a strong base. An alternative approach involves the N-benzylation of a pre-formed piperidone ring.

Synthesis via Dieckmann Condensation

This synthetic route involves two main steps: the synthesis of the acyclic diester intermediate, followed by its base-catalyzed intramolecular cyclization. A detailed experimental protocol for the synthesis of the hydrochloride salt is provided below, based on a patented method.[15]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl N-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride [15]

Step 1: Preparation of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate

-

To a 20 L four-necked reaction flask, add 6 kg (31 mol) of ethyl N-benzylglycinate, 7 kg (46.5 mol) of ethyl 4-chlorobutyrate, and 6 L of toluene.

-

Add 6.43 kg (46.5 mol) of potassium carbonate to the mixture.

-

Heat the mixture to reflux and maintain the reflux for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the reaction mixture to room temperature and filter.

-

Concentrate the filtrate under reduced pressure to obtain the intermediate diester (yield: 99.1%).

Step 2: Dieckmann Condensation

-

Dissolve the intermediate diester in an organic solvent such as ethyl acetate, tetrahydrofuran, toluene, or benzene.

-

Add a strong base, for example, sodium tert-butoxide, potassium tert-butoxide, sodium ethoxide, or potassium ethoxide, with the molar ratio of the intermediate to the base being between 1:1 and 1:1.5.

-

Stir the reaction mixture at the appropriate temperature until the cyclization is complete (monitor by TLC).

Step 3: Work-up and Salt Formation

-

After the reaction is complete, adjust the pH of the reaction mixture to 7-8.

-

Wash the organic layer with water.

-

Adjust the pH of the organic layer to 1-2 with hydrochloric acid to precipitate the hydrochloride salt.

-

Isolate the crude product by filtration.

-

For purification, dissolve the crude product in water, adjust the pH to 7-8 with a base, and extract with an organic solvent.

-

Again, adjust the pH of the organic layer to 1-2 with hydrochloric acid to induce crystallization of the pure product.

Table 2: Quantitative Data for Synthesis [15]

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Purity (HPLC) |

| 1 | Ethyl N-benzylglycinate, Ethyl 4-chlorobutyrate | Toluene, K₂CO₃ | Reflux, 8 hours | 99.1% | Not specified |

| 2 & 3 | Intermediate Diester | NaOtBu, Acetic Acid, Ethyl Acetate | Not specified | 86.6% (3 steps) | 92.6% |

Applications as a Heterocyclic Building Block

This compound is a valuable precursor for a variety of more complex heterocyclic systems. Its utility is demonstrated in the synthesis of chiral alcohols, spiropiperidines, and as a key intermediate in the production of established pharmaceuticals.

Stereospecific Microbial Reduction

The ketone functionality of the piperidine ring can be stereoselectively reduced to a hydroxyl group, creating important chiral building blocks. The microbial reduction of this compound is a prime example of this transformation, yielding the corresponding cis-hydroxy ester with high diastereomeric and enantiomeric excess.[2][16]

Experimental Protocol: Microbial Reduction of this compound [17]

-

Prepare a seed culture of Candida parapsilosis SC16347 in F7 medium and incubate at 28°C with shaking (200 rpm) for 64 hours.

-

Transfer 15% of the seed culture to fresh F7 medium and incubate for a further 24 hours under the same conditions.

-

Repeat the 15% transfer into 1 L of F7 medium in a 4 L flask and incubate for 24 hours.

-

Dissolve 5 g of this compound hydrochloride in 50 mL of DMSO and add it to the culture.

-

Continue shaking the flask under the same conditions for 56 hours, monitoring the reaction progress by chiral HPLC.

-

Upon completion, process the reaction mixture to isolate the product, cis-(3R,4R)-1-benzyl-3-hydroxypiperidine-4-carboxylate.

Intermediate for Balofloxacin Synthesis

This compound is a crucial intermediate in the synthesis of Balofloxacin, a broad-spectrum fluoroquinolone antibiotic.[15][18] Balofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[19][20][21][22]

Caption: Mechanism of action of Balofloxacin.

Scaffold for Novel Therapeutics

The piperidine core is a prevalent motif in many FDA-approved drugs and serves as a valuable scaffold in drug discovery.[23] Derivatives of the piperidine scaffold are being investigated for a wide range of therapeutic targets.

Menin-MLL Inhibitors for Acute Myeloid Leukemia (AML): The interaction between menin and MLL fusion proteins is a critical driver in certain types of acute leukemia, particularly those with MLL rearrangements.[24][25][26] Small molecules that disrupt this protein-protein interaction are a promising therapeutic strategy.[26][[“]] The piperidine scaffold is a key feature in the design of some of these inhibitors. The disruption of the Menin-MLL interaction leads to the downregulation of leukemogenic genes like HOXA9 and MEIS1, inducing differentiation and apoptosis in cancer cells.[25][28]

Caption: Therapeutic targeting of the Menin-MLL interaction in AML.

Other Applications: The versatility of the piperidine scaffold is further demonstrated by its use in the development of:

-

Spiropiperidine derivatives: These compounds have increased rigidity, which can enhance their pharmacokinetic profile and binding affinity to biological targets.[23]

-

Histone Deacetylase (HDAC) inhibitors: N-benzyl spiropiperidine derivatives with hydroxamic acid moieties have shown potential as HDAC inhibitors for cancer therapy.[23]

-

Sigma-1 (σ₁) Receptor Ligands: Aminoethyl-substituted piperidines are being explored as σ₁ receptor ligands with antiproliferative properties.[29]

-

Alzheimer's Disease Modifying Agents: N-benzylpiperidine derivatives are being investigated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[30]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via Dieckmann condensation and the reactivity of its functional groups allow for the creation of a wide array of complex heterocyclic structures. Its demonstrated utility in the synthesis of the antibiotic Balofloxacin and its relevance to the development of novel therapeutics, such as Menin-MLL inhibitors, underscore its importance for researchers and professionals in the field of drug discovery and development. The continued exploration of this and similar piperidine scaffolds is expected to yield new and improved therapeutic agents for a variety of diseases.

References

- 1. This compound | 39514-19-7 [sigmaaldrich.com]

- 2. This compound CAS#: 39514-19-7 [m.chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. pinpools.com [pinpools.com]

- 5. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [flavscents.com]

- 7. This compound(39514-19-7) 1H NMR [m.chemicalbook.com]

- 8. 39514-19-7|this compound|BLD Pharm [bldpharm.com]

- 9. rsc.org [rsc.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 14. Dieckmann Condensation [organic-chemistry.org]

- 15. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 16. This compound | 39514-19-7 [chemicalbook.com]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. apicule.com [apicule.com]

- 19. What is the mechanism of Balofloxacin? [synapse.patsnap.com]

- 20. What is Balofloxacin used for? [synapse.patsnap.com]

- 21. Balofloxacin - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. bepls.com [bepls.com]

- 24. Distinct Pathways Affected by Menin versus MLL1/MLL2 in MLL-rearranged Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers | MDPI [mdpi.com]

- 26. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. consensus.app [consensus.app]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 30. asianpubs.org [asianpubs.org]

Spectroscopic Profile of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted data based on computational models. Experimental values may vary.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.35 - 7.25 | m | - | 5H | Ar-H |

| ~4.15 | q | 7.1 | 2H | -O-CH ₂-CH₃ |

| ~3.60 | s | - | 2H | Ar-CH ₂-N |

| ~3.50 | s | - | 2H | N-CH ₂-C=O |

| ~2.80 - 2.60 | m | - | 4H | Piperidine ring protons |

| ~1.25 | t | 7.1 | 3H | -O-CH₂-CH ₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted data based on computational models. Experimental values may vary.

| Chemical Shift (δ) ppm | Assignment |

| ~205.0 | C =O (Ketone) |

| ~169.0 | C =O (Ester) |

| ~137.5 | Ar-C (Quaternary) |

| ~129.0 | Ar-C H |

| ~128.5 | Ar-C H |

| ~127.3 | Ar-C H |

| ~62.0 | Ar-C H₂-N |

| ~61.0 | -O-C H₂-CH₃ |

| ~57.0 | N-C H₂-C=O |

| ~55.0 | Piperidine ring C H₂ |

| ~45.0 | Piperidine ring C H |

| ~14.0 | -O-CH₂-C H₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980 - 2800 | C-H stretch (Aliphatic) |

| ~1735 | C=O stretch (Ester) |

| ~1715 | C=O stretch (Ketone) |

| ~1600, ~1495, ~1450 | C=C stretch (Aromatic) |

| ~1200 | C-O stretch (Ester) |

| ~1150 | C-N stretch |

| ~740, ~700 | C-H bend (Aromatic, monosubstituted) |

MS (Mass Spectrometry) Data

| m/z | Interpretation |

| 261 | [M]⁺ (Molecular Ion) |

| 216 | [M - C₂H₅O]⁺ |

| 174 | [M - C₆H₅CH₂ - CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the title compound involves the Dieckmann condensation of a diester. A detailed procedure is as follows:

-

Preparation of the Diester: N-benzylglycine ethyl ester is reacted with ethyl acrylate in a suitable solvent such as ethanol, often in the presence of a base like sodium ethoxide, to yield the corresponding diester, diethyl 2-(benzylamino)pentanedioate.

-

Cyclization: The purified diester is then treated with a strong base, such as sodium ethoxide in an anhydrous solvent like toluene or tetrahydrofuran, at reflux temperature. This induces an intramolecular Dieckmann condensation.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a weak acid (e.g., acetic acid). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure this compound as a liquid.[1][2]

Spectroscopic Analysis

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for all carbon atoms.

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the molecular ion and various fragment ions, which provide information about the molecular weight and structure of the compound.

Visualizations

Chemical Structure and Key NMR Correlations

Caption: Chemical structure with key ¹H NMR chemical shift assignments.

Workflow for Spectroscopic Analysis

Caption: General workflow from synthesis to spectroscopic analysis and data interpretation.

References

An In-depth Technical Guide to Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS 39514-19-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in the synthesis of the fluoroquinolone antibiotic balofloxacin.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₁₅H₁₉NO₃. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Weight | 261.32 g/mol | [1] |

| Appearance | Yellow to reddish-brown liquid | [2] |

| Boiling Point | 368.6 ± 42.0 °C at 760 mmHg | [1][2] |

| Density | 1.154 g/cm³ | [1][2] |

| Refractive Index | 1.544 | [2] |

| pKa | 10.85 ± 0.20 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Purification

The synthesis of this compound hydrochloride can be achieved through a multi-step process. A common method involves the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate, followed by cyclization.[3]

Experimental Protocol: Synthesis of Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride[3]

Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate (Intermediate 2)

-

Dissolve N-benzyl glycine ethyl ester in an organic solvent (e.g., methanol, ethanol, toluene, or benzene).

-

Add 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate or 4-bromoethyl butyrate) and a base (e.g., sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide).

-

The molar ratio of ethyl N-benzylglycine to ethyl 4-halobutyrate to base is typically 1:1 to 1:1.5.

-

Allow the reaction to proceed to obtain the intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate.

Step 2: Cyclization and Salt Formation

-

Dissolve the intermediate from Step 1 in an organic solvent such as ethyl acetate, tetrahydrofuran, toluene, or benzene.

-

Add a base (e.g., sodium tert-butoxide, potassium tert-butoxide, sodium methoxide, sodium ethoxide, potassium methoxide, or potassium ethoxide) with a molar ratio of intermediate to base of 1:1 to 1:1.5.

-

After the reaction is complete, adjust the pH to 7-8 and wash with water.

-

Adjust the pH of the organic layer to 1-2 with hydrochloric acid to precipitate the crude product.

Step 3: Purification

-

Dissolve the crude product in water and adjust the pH to 7-8 with a base (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate).

-

Extract with an organic solvent (e.g., toluene, benzene, ethyl acetate, or dichloromethane).

-

Adjust the pH of the organic layer to 1-2 with hydrochloric acid to induce crystallization of the purified N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Biological Significance and Application

This compound is a crucial intermediate in the synthesis of balofloxacin, a third-generation fluoroquinolone antibiotic.[3][4] Balofloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6]

Role in Balofloxacin Synthesis

The synthesis of balofloxacin involves the condensation of a fluoroquinolone core with a piperidine derivative, which is obtained from this compound. This typically involves the conversion of the keto-ester to an amino group on the piperidine ring.

Mechanism of Action of Balofloxacin

Balofloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7]

-

Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. By inhibiting DNA gyrase, balofloxacin prevents the relaxation of supercoiled DNA, leading to the cessation of DNA synthesis.[5][7]

-

Inhibition of Topoisomerase IV: This enzyme is critical for the separation of interlinked daughter DNA molecules after replication. Inhibition of topoisomerase IV by balofloxacin disrupts the segregation of chromosomes into daughter cells, thereby halting cell division.[5][7]

The dual targeting of these enzymes leads to the disruption of essential cellular processes and ultimately results in bacterial cell death.[5]

Analytical Methods

The characterization and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): For purity determination.[3]

Suppliers

This compound is available from various chemical suppliers. Some of the major suppliers include:

| Supplier | Location |

| BLD Pharm | Global |

| ChemicalBook | Global |

| TCI Chemicals | Global |

| Apicule | India |

This list is not exhaustive, and availability may vary by region. It is recommended to contact suppliers directly for current stock and pricing information.

References

- 1. This compound CAS#: 39514-19-7 [m.chemicalbook.com]

- 2. This compound | 39514-19-7 [chemicalbook.com]

- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 4. apicule.com [apicule.com]

- 5. What is the mechanism of Balofloxacin? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a pivotal heterocyclic compound, recognized primarily as a key intermediate in the synthesis of various pharmaceutical agents. Its molecular architecture, characterized by a substituted piperidine ring, dictates its reactivity and biological interactions. This guide provides a comprehensive analysis of its molecular structure and conformational landscape, supported by synthesized data from spectroscopic and computational studies of the molecule and its close analogs. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application in drug discovery and development.

Molecular Structure

The molecular structure of this compound (C₁₅H₁₉NO₃) comprises a central 3-oxopiperidine ring N-substituted with a benzyl group and C4-substituted with an ethyl carboxylate group. The presence of a ketone and an ester functional group, along with the bulky benzyl substituent, significantly influences the molecule's stereochemistry and electronic properties.

Physicochemical Properties

A summary of the key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | [2] |

| CAS Number | 39514-19-7 | [1] |

| Appearance | White to Almost white powder to crystal | [3] |

| Boiling Point | 368.6±42.0 °C (Predicted) | [4] |

| Density | 1.154 g/cm³ (Predicted) | [4] |

Structural Data

While a definitive X-ray crystal structure for this compound is not publicly available, analysis of closely related N-benzylpiperidine derivatives provides valuable insights into its likely solid-state conformation. Studies on compounds such as t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one reveal that the piperidine ring predominantly adopts a chair conformation to minimize steric strain.[5] In this conformation, bulky substituents typically occupy equatorial positions to reduce 1,3-diaxial interactions.

Computational modeling using density functional theory (DFT) can further elucidate the optimized geometry. Based on analogous structures, the predicted bond lengths and angles would be consistent with standard values for sp³ and sp² hybridized carbon, nitrogen, and oxygen atoms.

Table 2: Predicted Key Structural Parameters (Based on Analogs and Computational Models)

| Parameter | Predicted Value Range | Notes |

| Piperidine Ring Conformation | Chair | Minimizes torsional and steric strain. |

| N-Benzyl Group Orientation | Equatorial | Preferred to minimize steric hindrance. |

| C4-Ester Group Orientation | Equatorial | Preferred to minimize steric hindrance. |

| C=O Bond Length (Ketone) | ~1.21 Å | Typical for a six-membered ring ketone. |

| C=O Bond Length (Ester) | ~1.20 Å | Standard for an ethyl ester. |

| C-N-C Bond Angle | ~112° | Reflects the sp³ hybridization of the nitrogen. |

Conformational Analysis

The conformational flexibility of the piperidine ring is a critical determinant of the molecule's biological activity. The interplay between the N-benzyl and C4-carboxylate substituents governs the conformational equilibrium.

The piperidine ring can, in principle, exist in several conformations, including chair, boat, and twist-boat forms. For N-substituted piperidines, the chair conformation is generally the most stable. The major conformational isomers arise from the axial or equatorial positioning of the substituents.

Logical Flow of Conformational Analysis: ```dot graph ConformationalAnalysis { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="this compound"]; Chair [label="Chair Conformation (Most Stable)"]; Substituents [label="Substituent Orientations"]; Equatorial [label="Equatorial Conformer"]; Axial [label="Axial Conformer"]; Energy [label="Relative Energy"]; Dominant [label="Dominant Conformer"];

Start -> Chair; Chair -> Substituents; Substituents -> Equatorial; Substituents -> Axial; Equatorial -> Energy; Axial -> Energy; Energy -> Dominant [label="Lower energy"]; }

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the benzyl group (aromatic protons and a singlet for the benzylic CH₂), and the piperidine ring protons. The chemical shifts and coupling constants of the piperidine protons can provide information about the ring conformation.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons of the ketone and ester, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidine ring and ethyl group.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight. The protonated molecule [M+H]⁺ would be observed at m/z 262.14.

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1735 cm⁻¹).

Potential Biological Activity and Signaling Pathways

While there is limited direct research on the biological activity of this compound itself, the piperidine scaffold is a well-established pharmacophore in numerous clinically used drugs. Furthermore, structurally related N-benzylpiperidine derivatives have been investigated for various biological activities.

A promising area of investigation is the potential for this compound and its derivatives to act as Histone Deacetylase (HDAC) inhibitors. [6][7]HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer and neurodegenerative diseases. Many known HDAC inhibitors feature a zinc-binding group, a linker, and a capping group. The structure of this compound could serve as a scaffold for the design of novel HDAC inhibitors.

Hypothetical Signaling Pathway Involvement (as an HDAC inhibitor):

Caption: Potential mechanism of action as an HDAC inhibitor.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. This guide has provided a detailed overview of its molecular structure, conformational preferences, and methods for its synthesis and characterization. While direct experimental data on its three-dimensional structure and biological activity are sparse, analysis of analogous compounds provides a strong foundation for understanding its properties. The potential for this scaffold to be utilized in the design of novel therapeutics, particularly HDAC inhibitors, warrants further investigation by researchers in the field of drug discovery.

References

- 1. appchemical.com [appchemical.com]

- 2. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 39514-19-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 39514-19-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Derivatives from Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the versatile starting material, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. This core scaffold is a valuable building block in medicinal chemistry, offering multiple reaction sites for the generation of diverse molecular architectures with potential therapeutic applications. This document outlines detailed experimental protocols for key transformations, presents quantitative data in structured tables, and visualizes reaction pathways and workflows using Graphviz diagrams.

Introduction

Piperidine and its derivatives are among the most significant heterocyclic scaffolds in drug discovery, appearing in a wide array of pharmaceuticals and natural products.[1] The inherent structural features of the piperidine ring, such as its conformational flexibility and the basicity of the nitrogen atom, allow for favorable interactions with various biological targets. This compound, in particular, serves as a readily available and highly functionalized starting material for the synthesis of novel compounds. Its β-keto ester moiety provides a rich platform for a variety of chemical transformations, including heterocycle formation, reduction, and substitution reactions. This guide explores several of these pathways, offering a practical resource for researchers engaged in the design and synthesis of new chemical entities.

Derivatization Strategies and Experimental Protocols

This section details the synthesis of three distinct classes of derivatives from this compound: pyrazole-fused piperidines, pyrido[3,4-d]pyrimidines, and a stereospecific dihydroxy piperidine.

Synthesis of Pyrazole-Fused Piperidines

The reaction of β-keto esters with hydrazines is a classical and efficient method for the synthesis of pyrazoles.[2] In this protocol, this compound is condensed with hydrazine hydrate to yield a pyrazole-fused piperidine derivative.

Experimental Protocol:

A solution of this compound (1.0 eq) in ethanol is treated with hydrazine hydrate (1.2 eq). A catalytic amount of acetic acid is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one.

Reaction Workflow:

Synthesis of Pyrido[3,4-d]pyrimidines

Fused pyrimidine systems are of significant interest in medicinal chemistry due to their diverse biological activities.[3] This protocol describes a two-step synthesis of 4-amino-substituted pyrido[3,4-d]pyrimidines from this compound.

Step 1: Condensation to form the Pyrido[3,4-d]pyrimidin-4-one Core

Experimental Protocol:

A mixture of this compound (1.0 eq) and morpholine-4-carboxamidine (1.1 eq) in n-butanol is heated at reflux for 8-12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one.

Step 2: Amination of the Pyrido[3,4-d]pyrimidin-4-one

Experimental Protocol:

The 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one (1.0 eq) is suspended in phosphorus oxychloride (POCl3) and heated at 100°C for 3 hours. The excess POCl3 is removed under reduced pressure. The residue is dissolved in dichloromethane and cooled in an ice bath. A solution of the desired secondary amine (e.g., piperidine, 2.0 eq) and triethylamine (2.5 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the corresponding 4-amino-7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Reaction Pathway:

Stereospecific Microbial Reduction

Microbial reductions offer a green and highly selective method for the synthesis of chiral molecules.[4] This protocol utilizes the microorganism Candida parapsilosis to achieve a stereospecific reduction of the ketone functionality in this compound.

Experimental Protocol:

A culture of Candida parapsilosis SC16347 is grown in a suitable medium. A solution of this compound hydrochloride (5 g) in DMSO (50 mL) is added to the culture. The mixture is shaken at 28°C and 200 rpm for 56 hours. The biomass is removed by centrifugation, and the supernatant is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The product, ethyl cis-(3R,4R)-1-benzyl-3-hydroxypiperidine-4-carboxylate, is obtained after purification.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesized derivatives.

Table 1: Synthesis of Pyrazole-Fused Piperidine

| Derivative | Starting Material | Reagents | Solvent | Yield (%) | Analytical Data |

| 1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one | This compound | Hydrazine hydrate, Acetic acid | Ethanol | 75-85 | ¹H NMR, ¹³C NMR, MS |

Table 2: Synthesis of Pyrido[3,4-d]pyrimidines

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |

| 1 | 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one | This compound | Morpholine-4-carboxamidine | n-Butanol | 60-70 |

| 2 | 4-(Piperidin-1-yl)-7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one | POCl₃, Piperidine, Et₃N | Dichloromethane | 50-60 |

Table 3: Stereospecific Microbial Reduction

| Product | Starting Material | Microorganism | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |

| ethyl cis-(3R,4R)-1-benzyl-3-hydroxypiperidine-4-carboxylate | This compound | Candida parapsilosis SC16347 | 97.4 | 99.8[5] |

Potential Biological Significance and Signaling Pathways

While specific biological data for the synthesized derivatives is still under investigation, the core scaffolds suggest potential therapeutic applications. Piperidine derivatives are known to exhibit a wide range of biological activities, including analgesic, antimicrobial, and anticancer effects.[1] Pyrido[3,4-d]pyrimidines have been explored as inhibitors of various kinases and other enzymes implicated in cancer and inflammatory diseases.[1][2]

For instance, some pyrido[3,4-d]pyrimidine derivatives have been investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. Dysregulation of this pathway is associated with various cancers and autoimmune disorders. Inhibition of JAKs can block the downstream signaling cascade, leading to reduced cell proliferation and inflammation.

Hypothetical Signaling Pathway Inhibition:

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a diverse range of novel heterocyclic derivatives. This guide has provided detailed protocols and quantitative data for the preparation of pyrazole-fused piperidines, pyrido[3,4-d]pyrimidines, and a stereospecific dihydroxy piperidine. The exploration of these and other synthetic pathways, coupled with thorough biological evaluation, holds significant promise for the discovery of new therapeutic agents. Researchers and drug development professionals are encouraged to utilize the information presented herein as a foundation for their own investigations into the rich chemistry of this piperidine scaffold.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 39514-19-7 [chemicalbook.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

The Pivotal Precursor: A Technical Guide to Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid piperidine core, substituted with reactive keto and ester functionalities, provides a synthetically tractable scaffold for the development of novel therapeutics. This technical guide offers an in-depth exploration of the synthesis, properties, and significant applications of this precursor in medicinal chemistry, with a focus on its role in the development of antibacterial agents, kinase inhibitors, and opioid analgesics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a precursor is fundamental for its effective utilization in multi-step syntheses. The key data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| CAS Number | 39514-19-7 |

| Appearance | Brown oil or white powder |

| Boiling Point | 368.6 ± 42.0 °C at 760 mmHg |

| Density | 1.154 g/cm³ |

| ¹H NMR | Spectrum available, key shifts vary with solvent and instrumentation. |

| LC-MS (ESI+) | m/z 248 [M+H]⁺ |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the intramolecular Dieckmann condensation. This reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester.

Experimental Workflow: Dieckmann Condensation

Synthesis of the target precursor via a two-step process.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound hydrochloride, achieving high yield and purity.[1]

Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate Diester)

-

Dissolve N-benzylglycine ethyl ester in an organic solvent such as toluene or ethanol.

-

Add an alkali, for instance, sodium carbonate or potassium carbonate.

-

To this mixture, add ethyl 4-bromobutyrate or ethyl 4-chlorobutyrate.

-

The molar ratio of N-benzylglycine ethyl ester to ethyl 4-halobutyrate to base is typically maintained at 1:1 to 1:1.5.

-

Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the intermediate diester.

Step 2: Dieckmann Condensation and Purification

-

Dissolve the intermediate diester in an organic solvent like ethyl acetate, tetrahydrofuran, or toluene.

-

Add a strong base such as sodium ethoxide, potassium tert-butoxide, or sodium methoxide. The molar ratio of the diester to the base is generally 1:1 to 1:1.5.

-

After the reaction is complete, adjust the pH of the solution to 7-8 and wash with water.

-

The organic layer is then acidified to a pH of 1-2 to precipitate the crude product.

-

The crude product is collected and can be further purified by recrystallization. This involves dissolving the crude product in water, adjusting the pH to 7-8, extracting with an organic solvent, and then re-acidifying the organic layer to a pH of 1-2 to induce crystallization.

This method has been reported to produce the final product with a yield of up to 97.6% and a purity of 99.5% as determined by HPLC.[1]

Applications in Medicinal Chemistry

Precursor for the Antibacterial Agent Balofloxacin

This compound is a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibiotic. The synthesis involves the conversion of the precursor to a 3-aminopiperidine derivative, which is then coupled with the fluoroquinolone core.

Synthetic Pathway to Balofloxacin

The conversion of this compound to the necessary 3-methylaminopiperidine intermediate is a critical step. While the exact industrial process can vary, a plausible synthetic route involves the following transformations:

General synthetic route from the precursor to Balofloxacin.

Mechanism of Action of Balofloxacin

Balofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, balofloxacin disrupts these vital cellular processes, leading to bacterial cell death.

Mechanism of action of Balofloxacin.

Scaffold for Kinase Inhibitors

The piperidine ring is a privileged scaffold in the design of kinase inhibitors due to its ability to adopt well-defined three-dimensional conformations that can effectively interact with the ATP-binding site of kinases. Derivatives of this compound can be utilized to synthesize a variety of substituted piperidines for screening as kinase inhibitors. For instance, the keto group can be reduced to a hydroxyl group, which can be further functionalized, and the ester can be converted to an amide to introduce diversity.

Relevant Signaling Pathways

Piperidine-based inhibitors have been developed to target various kinases involved in cancer and inflammatory diseases. Two prominent examples are the PI3K/Akt and p38 MAP kinase signaling pathways.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Simplified PI3K/Akt signaling pathway.

-

p38 MAP Kinase Signaling Pathway: This pathway is activated by cellular stress and inflammatory cytokines and plays a key role in inflammation.

References

Biological Screening of Novel Compounds Derived from Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its synthetic tractability and presence in various natural alkaloids make it an attractive starting point for the development of new therapeutic agents. This technical guide focuses on the biological screening of novel compounds derived from Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a versatile starting material for generating a diverse library of piperidine-based molecules. This document provides a framework for evaluating the potential of these new chemical entities in key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Data Presentation: Illustrative Biological Activities

Due to the limited availability of public-domain studies on a comprehensive biological screening of a series of new compounds derived specifically from this compound, the following tables present illustrative quantitative data based on structurally related piperidine derivatives. These tables are intended to serve as a template for organizing and presenting experimental data.

Table 1: In Vitro Cytotoxicity Data (Illustrative)

| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |

| Derivative A | MCF-7 (Breast) | 7.5 ± 0.8 |

| A549 (Lung) | 12.3 ± 1.5 | |

| HCT116 (Colon) | 9.8 ± 1.1 | |

| Derivative B | MCF-7 (Breast) | 4.2 ± 0.5 |

| A549 (Lung) | 8.1 ± 0.9 | |

| HCT116 (Colon) | 6.5 ± 0.7 | |

| Positive Control (e.g., Doxorubicin) | MCF-7 (Breast) | 0.5 ± 0.06 |

| A549 (Lung) | 0.8 ± 0.1 | |

| HCT116 (Colon) | 0.6 ± 0.07 |

Table 2: Antimicrobial Activity Data (Illustrative)

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Derivative C | 16 | 32 | 64 |

| Derivative D | 8 | 16 | 32 |

| Positive Control (e.g., Ciprofloxacin) | 1 | 0.5 | N/A |

| Positive Control (e.g., Fluconazole) | N/A | N/A | 4 |

Table 3: Enzyme Inhibition Data (Illustrative) - Acetylcholinesterase (AChE)

| Compound ID | Target Enzyme | IC50 (nM) ± SD |

| Derivative E | Acetylcholinesterase | 85.2 ± 9.3 |

| Derivative F | Acetylcholinesterase | 45.7 ± 5.1 |

| Positive Control (e.g., Donepezil) | Acetylcholinesterase | 5.8 ± 0.6 |

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the biological screening of novel compounds. These protocols are general and may require optimization based on the specific physicochemical properties of the synthesized derivatives of this compound.

In Vitro Cytotoxicity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Test compounds and positive control (e.g., Doxorubicin) dissolved in DMSO.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and medium only (blank).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Test compounds and positive controls (e.g., Ciprofloxacin, Fluconazole) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds and positive controls in the appropriate broth directly in the 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

Principle: The AChE inhibitory activity is measured using the Ellman's method. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds and positive control (e.g., Donepezil) dissolved in a suitable solvent.

-

96-well plate

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to initiate the reaction. Include a control reaction without the inhibitor.

-

Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percent inhibition is calculated relative to the control reaction. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: PI3K/Akt signaling pathway and potential inhibition by piperidine derivatives.

Caption: Intrinsic apoptosis pathway and potential modulation by piperidine derivatives.

Experimental Workflow Diagram

Caption: A general experimental workflow for the biological screening of new compounds.

Methodological & Application

Use of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in the synthesis of chromeno[3,4-c]pyridin-5-ones

Introduction

Chromeno[3,4-c]pyridin-5-ones represent a class of heterocyclic compounds of significant interest to medicinal chemists and drug discovery professionals. The fusion of the chromenone and pyridine rings creates a rigid scaffold that is present in various biologically active molecules. This document outlines a detailed protocol for the synthesis of this valuable heterocyclic system utilizing Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate as a key starting material.

Methodology Overview

The synthesis is accomplished through a one-pot, three-component reaction analogous to a modified Hantzsch pyridine synthesis. This approach involves the condensation of a salicylaldehyde derivative, this compound, and an ammonia source, typically ammonium acetate. The reaction proceeds through a cascade of reactions including a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to afford the target chromeno[3,4-c]pyridin-5-one.

Key Advantages of this Protocol:

-

Efficiency: A one-pot synthesis reduces the number of synthetic steps, work-up procedures, and purifications, saving time and resources.

-

Versatility: The protocol can be adapted to produce a library of substituted chromeno[3,4-c]pyridin-5-ones by varying the salicylaldehyde starting material.

-

Accessibility of Starting Materials: this compound and various salicylaldehydes are commercially available or readily synthesized.

Experimental Protocols

Materials and Equipment

-

This compound

-

Substituted Salicylaldehyde (e.g., Salicylaldehyde, 5-chlorosalicylaldehyde, etc.)

-

Ammonium acetate

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography setup (silica gel, 230-400 mesh)

-

Rotary evaporator

-

Standard laboratory glassware

General Procedure for the Synthesis of Substituted 1-benzyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-ones

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired substituted salicylaldehyde (1.0 eq.), and ammonium acetate (2.0 eq.).

-

Solvent Addition: Add absolute ethanol (20-30 mL) to the flask.

-

Reaction: The reaction mixture is stirred and heated to reflux (approximately 78 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 6-12 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting crude residue is purified by column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to afford the pure product.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of Chromeno[3,4-c]pyridin-5-one Derivatives

| Entry | Salicylaldehyde Derivative | Reaction Time (h) | Yield (%) |

| 1 | Salicylaldehyde | 8 | 65 |

| 2 | 5-Chlorosalicylaldehyde | 10 | 62 |

| 3 | 5-Bromosalicylaldehyde | 10 | 60 |

| 4 | 5-Nitrosalicylaldehyde | 12 | 55 |

| 5 | 3-Methoxysalicylaldehyde | 8 | 68 |

Note: The yields reported are hypothetical and representative for this type of reaction. Actual yields may vary depending on the specific substrate and reaction conditions.

Visualizations

Diagram 1: Overall Synthetic Workflow

Caption: A flowchart illustrating the key stages in the synthesis of chromeno[3,4-c]pyridin-5-ones.

Diagram 2: Plausible Reaction Mechanism

Caption: A diagram outlining the proposed mechanistic pathway for the one-pot synthesis.

Application of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and Structurally Related Piperidines in the Synthesis of Receptor Agonists and Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a versatile heterocyclic building block. While extensive literature detailing its direct application in the synthesis of a wide array of specific receptor agonists and antagonists is limited, its structural motifs are present in numerous neurologically active agents. Notably, its hydrochloride salt is a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibiotic.[1][2]

This document provides an overview of the application of structurally similar and more commonly utilized piperidine precursors in the synthesis of potent and selective receptor modulators, specifically focusing on µ-opioid receptor agonists and dopamine D4 receptor antagonists. The methodologies, data, and signaling pathways described herein serve as a guide for researchers in the design and execution of synthetic routes towards novel therapeutics.

Section 1: Synthesis of µ-Opioid Receptor Agonists - The Fentanyl Analogue Framework

The 4-anilinopiperidine scaffold is central to a class of potent µ-opioid receptor agonists, most notably Fentanyl and its analogues. While not originating from this compound, the synthesis of Fentanyl from the structurally related N-substituted-4-piperidones provides a valuable protocol for medicinal chemists.

Experimental Workflow: Synthesis of Fentanyl

Detailed Experimental Protocol: Synthesis of Fentanyl

This protocol is adapted from established synthetic routes.[3][4][5]

Step 1: Reductive Amination to form tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

-

Dissolve N-Boc-4-piperidone (10.0 mmol, 1 equiv.) and aniline (11.0 mmol, 1.1 equiv.) in dichloromethane (50 mL).

-

Add acetic acid (10.0 mmol, 1 equiv.) to the solution.

-

Cool the mixture in an ice bath.

-

Add sodium triacetoxyborohydride (15.0 mmol, 1.5 equiv.) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Step 2: Acylation to form tert-Butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate

-

Dissolve the product from Step 1 (10.0 mmol, 1 equiv.) and diisopropylethylamine (20.0 mmol, 2 equiv.) in dichloromethane (50 mL).

-

Cool the mixture in an ice bath.

-

Add propionyl chloride (15.0 mmol, 1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-